EMD 57439 EMD 57439 EMD57439 is a PDE 3 inhibitor.
Brand Name: Vulcanchem
CAS No.: 148714-88-9
VCID: VC0527057
InChI: InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)
SMILES: CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol

EMD 57439

CAS No.: 148714-88-9

Cat. No.: VC0527057

Molecular Formula: C22H23N3O4S

Molecular Weight: 425.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

EMD 57439 - 148714-88-9

Specification

Description EMD57439 is a PDE 3 inhibitor.
CAS No. 148714-88-9
Molecular Formula C22H23N3O4S
Molecular Weight 425.5 g/mol
IUPAC Name 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
Standard InChI InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)
Standard InChI Key IZLRMTJLQCLMKF-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
SMILES CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator